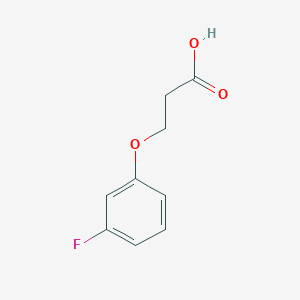![molecular formula C10H20O4 B140686 [(1S,2S)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol CAS No. 132294-14-5](/img/structure/B140686.png)
[(1S,2S)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S,2S)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol is a cyclobutyl alcohol compound that has gained significant attention in the field of scientific research. This compound has been studied extensively due to its unique chemical properties and potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of [(1S,2S)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
[(1S,2S)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol has been found to have significant anti-inflammatory and anti-cancer effects. It has also been found to have antioxidant properties and has been studied for its potential use in the treatment of various diseases such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using [(1S,2S)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol in lab experiments include its ability to form stable complexes with various drugs, its anti-inflammatory and anti-cancer properties, and its potential use as a drug delivery system. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research on [(1S,2S)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol. Some of these include:
1. Further studies on the mechanism of action of this compound to better understand its anti-inflammatory and anti-cancer properties.
2. Investigation of the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
3. Development of more efficient and cost-effective synthesis methods for this compound.
4. Further studies on the potential use of this compound as a drug delivery system.
Conclusion:
[(1S,2S)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol is a cyclobutyl alcohol compound that has gained significant attention in the field of scientific research. It has been studied extensively for its anti-inflammatory and anti-cancer properties and its potential use as a drug delivery system. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields of scientific research.
Synthesemethoden
[(1S,2S)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of cyclobutanone with ethyl glyoxylate in the presence of a Lewis acid catalyst to form a cyclobutylidene intermediate. This intermediate is then reacted with formaldehyde and ethyl vinyl ether to form the desired product, [(1S,2S)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol.
Wissenschaftliche Forschungsanwendungen
[(1S,2S)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol has been studied extensively for its potential applications in various fields of scientific research. It has been found to have significant anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs.
Eigenschaften
CAS-Nummer |
132294-14-5 |
|---|---|
Produktname |
[(1S,2S)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol |
Molekularformel |
C10H20O4 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
[(1S,2S)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol |
InChI |
InChI=1S/C10H20O4/c1-3-13-10(14-4-2)5-8(6-11)9(10)7-12/h8-9,11-12H,3-7H2,1-2H3/t8-,9-/m1/s1 |
InChI-Schlüssel |
WQGJJEUYJRYIAN-RKDXNWHRSA-N |
Isomerische SMILES |
CCOC1(C[C@@H]([C@H]1CO)CO)OCC |
SMILES |
CCOC1(CC(C1CO)CO)OCC |
Kanonische SMILES |
CCOC1(CC(C1CO)CO)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



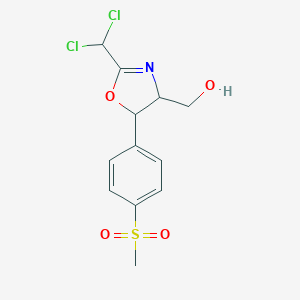
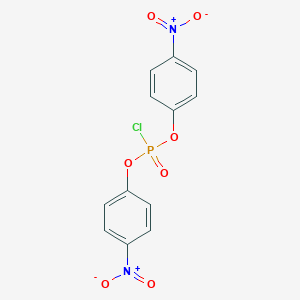
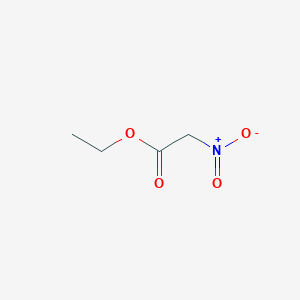
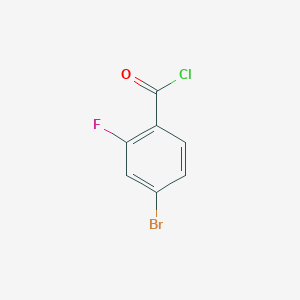




![1H-Pyrido[3,4-B][1,4]oxazine](/img/structure/B140622.png)
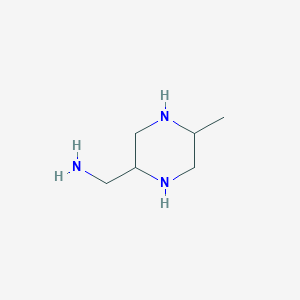
![(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B140632.png)


